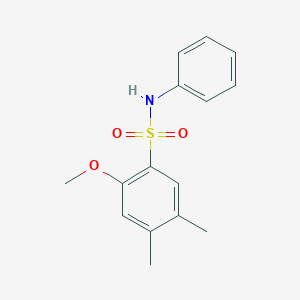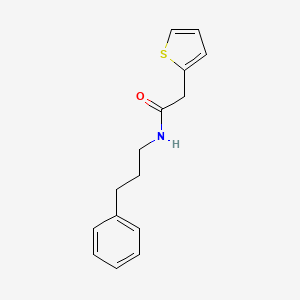
N-(3,5-dimethoxyphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethoxyphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)propanamide, also known as DPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. DPPA is a pyridazine-based amide that has been synthesized through various methods, including the reaction between 3,5-dimethoxyaniline and 3-phenylpyridazine-6,7-dione. In
Applications De Recherche Scientifique
N-(3,5-dimethoxyphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)propanamide has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer activity by inducing cell cycle arrest and apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(3,5-dimethoxyphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)propanamide has also been investigated for its potential use as a therapeutic agent for Alzheimer's disease, as it has been shown to inhibit the formation of amyloid-beta peptides, which are known to play a key role in the pathology of the disease.
Mécanisme D'action
The exact mechanism of action of N-(3,5-dimethoxyphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)propanamide is not fully understood, but it is believed to act by inhibiting various enzymes and pathways that are involved in cancer cell proliferation and Alzheimer's disease pathology. N-(3,5-dimethoxyphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)propanamide has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), which is a key regulator of the cell cycle. It has also been shown to inhibit the activity of beta-secretase 1 (BACE1), which is involved in the formation of amyloid-beta peptides.
Biochemical and Physiological Effects
N-(3,5-dimethoxyphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)propanamide has been shown to exhibit both biochemical and physiological effects. Biochemically, it has been shown to inhibit the activity of CDK2 and BACE1, as mentioned above. Physiologically, it has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the formation of amyloid-beta peptides in Alzheimer's disease models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3,5-dimethoxyphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)propanamide in lab experiments is its potential as a therapeutic agent for cancer and Alzheimer's disease. Another advantage is its relatively simple synthesis method, which makes it easily accessible for researchers. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to optimize its use as a therapeutic agent.
Orientations Futures
There are several future directions for research on N-(3,5-dimethoxyphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)propanamide. One direction is to further investigate its mechanism of action, particularly with regard to its inhibition of CDK2 and BACE1. Another direction is to explore its potential as a therapeutic agent for other diseases, such as Parkinson's disease and Huntington's disease. Additionally, further optimization of the synthesis method could lead to improved yields and potentially new derivatives with enhanced activity.
Méthodes De Synthèse
The synthesis of N-(3,5-dimethoxyphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)propanamide involves the reaction between 3,5-dimethoxyaniline and 3-phenylpyridazine-6,7-dione in the presence of a catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to form N-(3,5-dimethoxyphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)propanamide. The yield of N-(3,5-dimethoxyphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)propanamide can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and catalyst.
Propriétés
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-14(21(26)22-16-11-17(27-2)13-18(12-16)28-3)24-20(25)10-9-19(23-24)15-7-5-4-6-8-15/h4-14H,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LACGLVDSTNHDHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC(=C1)OC)OC)N2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(2-phenylimidazo[1,2-a]pyridin-3-yl)amino]carbonyl}benzoic acid](/img/structure/B4936820.png)
![N'-[(2-bromo-4-chlorophenoxy)acetyl]-2-oxo-2-(1-piperidinyl)acetohydrazide](/img/structure/B4936823.png)
![N-{[(diphenylmethyl)amino]carbonyl}benzamide](/img/structure/B4936828.png)
![N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B4936833.png)

![3-[(2-fluorophenyl)amino]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4936842.png)
![N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-iodobenzamide](/img/structure/B4936851.png)
![N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-4-(trifluoromethyl)benzamide](/img/structure/B4936856.png)
![6-[3-(benzyloxy)benzylidene]-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4936860.png)
![[1-(3-furoyl)-3-(3-phenylpropyl)-3-piperidinyl]methanol](/img/structure/B4936878.png)
![N-(3-isoxazolylmethyl)-2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,3-oxazole-4-carboxamide](/img/structure/B4936880.png)
![1-[2-(1-adamantyl)ethoxy]-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride](/img/structure/B4936884.png)
